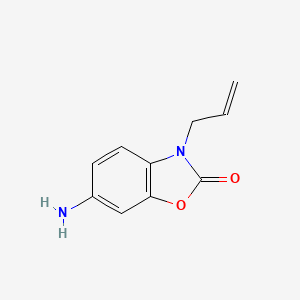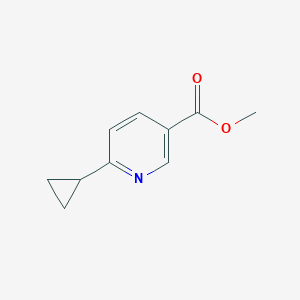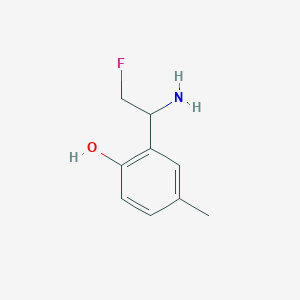![molecular formula C10H8FN3O B13065241 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one](/img/structure/B13065241.png)
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.1884232 . This compound features a fluorinated phenyl ring and a triazole moiety, making it a valuable building block in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one can be compared with similar compounds such as:
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains a triazole ring and a fluorinated phenyl ring but differs in the position of the fluorine atoms.
Voriconazole: Another triazole-based antifungal agent with a more complex structure and broader spectrum of activity.
The uniqueness of this compound lies in its specific substitution pattern and the balance of its chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3 |
InChI Key |
BFVNAHBUKRMUJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


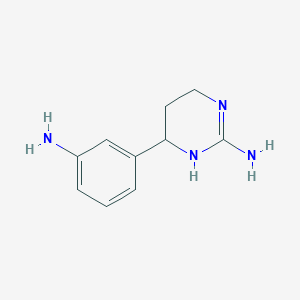
![4-Fluoro-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13065189.png)
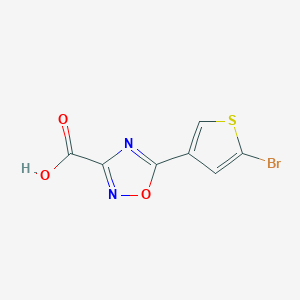
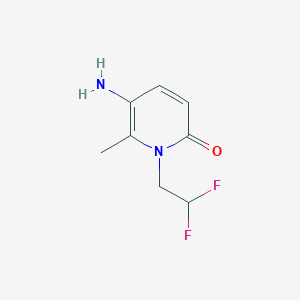
![tert-Butylhexahydro-1H-pyrrolo[3,4-b]pyrazine-6(2H)-carboxylate](/img/structure/B13065220.png)

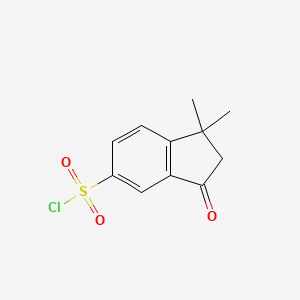

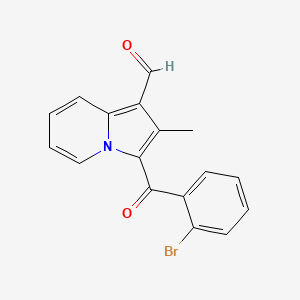
![[2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine](/img/structure/B13065249.png)
